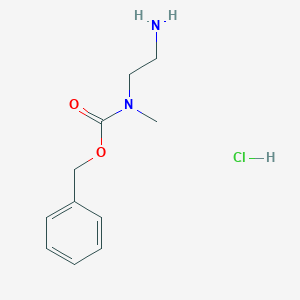

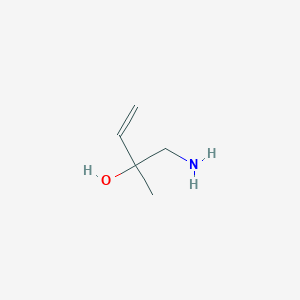

1-Amino-2-methylbut-3-en-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-2-methylbut-3-en-2-ol, also known as AMB, is a compound that has been studied extensively in the scientific community due to its potential applications in various fields. AMB is a versatile compound that can be used in the synthesis of a variety of molecules, including pharmaceuticals, food additives, and fragrances. Additionally, AMB has been studied for its potential use in the treatment of various diseases, including cancer.

Scientific Research Applications

Pharmaceutical Synthesis

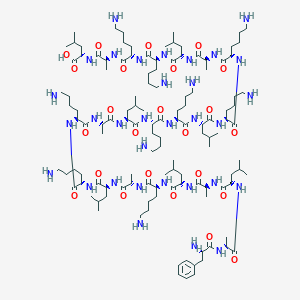

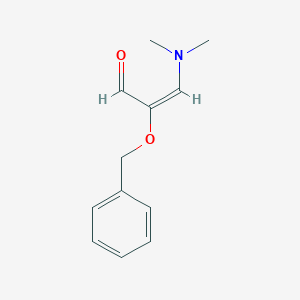

“1-Amino-2-methylbut-3-en-2-ol” is used as a reactant in the synthesis of 1H-imidazo[4,5-c]quinolin-4-amines , which have applications as antiviral and antitumor agents. These compounds also act as inducers of interferon biosynthesis, which is crucial for immune response regulation .

Pheromone Synthesis

This compound is an important component in the synthesis of pheromones, specifically for the bark beetle Ips typographus . Pheromones are chemical signals used by insects for communication and can be utilized for pest control strategies .

Analytical Chemistry

It may be used as an analytical reference standard for the determination of analytes in various extracts, such as Humulus Lupulus L. (Hop) and pine-mushroom, by chromatography techniques .

Organic Synthesis

“1-Amino-2-methylbut-3-en-2-ol” finds use in organic synthesis processes. For example, it has been studied for its reaction kinetics with OH radicals in gas-phase reactions .

Mechanism of Action

Target of Action

It is known that this compound is used as a reactant in the preparation of 1h-imidazo [4,5-c]quinolin-4-amines , which are antiviral and antitumor agents and inducers of biosynthesis of interferon . Therefore, it can be inferred that the targets could be related to these biological processes.

Mode of Action

It is known that the compound can react with other substances to form different compounds . For example, it can react with hydrobromic acid to form 1-bromo-3-methylbut-2-ene . The reaction mechanism involves protonation of the alcohol to form H30, which then leaves via SN1 forming a tertiary carbocation with a trigonal planar geometry .

Biochemical Pathways

It is known that the compound is used as a reactant in the preparation of 1h-imidazo [4,5-c]quinolin-4-amines , which are antiviral and antitumor agents and inducers of biosynthesis of interferon . Therefore, it can be inferred that the compound could be involved in pathways related to these biological processes.

Pharmacokinetics

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that it may be sensitive to temperature and atmospheric conditions.

Result of Action

It is known that the compound is used as a reactant in the preparation of 1h-imidazo [4,5-c]quinolin-4-amines , which are antiviral and antitumor agents and inducers of biosynthesis of interferon . Therefore, it can be inferred that the compound could have effects related to these biological processes.

properties

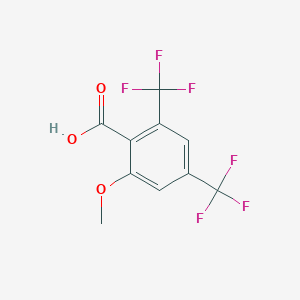

IUPAC Name |

1-amino-2-methylbut-3-en-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(2,7)4-6/h3,7H,1,4,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZLKTYBQGWVMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-methylbut-3-en-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.